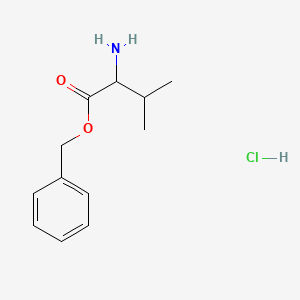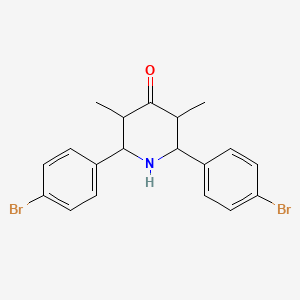![molecular formula C29H37ClN6O5 B12510146 Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, hydroxy, methylamino, and oxazolyl groups
Méthodes De Préparation
The synthesis of Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the oxazolyl and diazaspiro groups. The final steps involve the addition of the chloro and hydroxy groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine derivatives with different substituents. For example:
Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar structure but with different functional groups.
Other pyrimidine derivatives: Compounds with similar core structures but different substituents The uniqueness of Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3
Propriétés
Formule moléculaire |
C29H37ClN6O5 |
|---|---|
Poids moléculaire |
585.1 g/mol |
Nom IUPAC |
methyl 2-[2-[2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C29H37ClN6O5/c1-17-25(24-18(2)34-41-19(24)3)32-26(22-12-21(6-7-23(22)30)40-14-20(37)13-31-4)33-27(17)36-15-29(16-36)8-10-35(11-9-29)28(38)39-5/h6-7,12,20,31,37H,8-11,13-16H2,1-5H3 |
Clé InChI |
OWCOTUVKROVONT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)

![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)

![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)



![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)



![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
